Silane, methoxydimethylphenyl-

Description

BenchChem offers high-quality Silane, methoxydimethylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, methoxydimethylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methoxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQXNMOSXYEQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170547 | |

| Record name | Silane, methoxydimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polymethylphenylsiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17881-88-8, 63148-58-3 | |

| Record name | Silane, methoxydimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017881888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, Me Ph | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methoxydimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, Me Ph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methoxydimethylphenylsilane

Preamble: Structuring a Molecule-Centric Guide

This technical guide eschews a conventional, rigid template in favor of a structure that mirrors the scientific inquiry process for a specific chemical entity: Methoxydimethylphenylsilane (CAS No. 17881-88-8). Our exploration begins with its fundamental identity, progresses through its empirical physicochemical and spectroscopic characteristics, delves into its core reactivity and mechanisms, outlines a viable synthetic pathway, and culminates in its practical applications and safety considerations. This approach is designed for researchers, scientists, and drug development professionals who require a comprehensive and mechanistically grounded understanding of this versatile organosilicon compound.

Section 1: Molecular Identity and Overview

Methoxydimethylphenylsilane is an organosilicon compound featuring a silicon atom bonded to two methyl groups, a phenyl group, and a methoxy group. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable intermediate and functional material. The central silicon atom, being less electronegative than oxygen and carbon, dictates much of the molecule's reactivity, which is primarily centered on the Si-O bond.

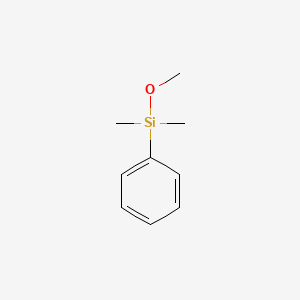

Molecular Structure:

Caption: Molecular structure of methoxydimethylphenylsilane.

Section 2: Physicochemical Properties

The physical and chemical properties of methoxydimethylphenylsilane are summarized below. These data are essential for its handling, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 17881-88-8 | [1] |

| Molecular Formula | C₉H₁₄OSi | [1] |

| Molecular Weight | 166.29 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.91 g/cm³ | [1] |

| Boiling Point | 82°C at 28 mmHg | [1] |

| Flash Point | 82°C at 28 mmHg | [1] |

| Refractive Index (n₂₀/D) | 1.4850 to 1.4890 | [1] |

| Vapor Pressure | 0.858 mmHg at 25°C | [1] |

| Sensitivity | Moisture Sensitive | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, hydrocarbons) | [1] |

Section 3: Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of methoxydimethylphenylsilane. The expected spectral features are detailed below, based on established principles and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the six protons of the two equivalent Si-CH₃ groups.

-

A singlet for the three protons of the O-CH₃ group.

-

A multiplet pattern for the five protons of the phenyl group (C₆H₅).

-

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl carbons attached to silicon, the methoxy carbon, and the distinct carbons of the phenyl ring.

-

²⁹Si NMR: This technique is highly sensitive to the substituents on the silicon atom. For methoxydimethylphenylsilane, a single resonance is expected, with a chemical shift characteristic of a silicon atom bonded to two alkyl groups, one aryl group, and one alkoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands for methoxydimethylphenylsilane include:

-

Si-O-C stretch: A strong band, typically around 1090 cm⁻¹, is characteristic of the asymmetric stretching of the Si-O-C linkage.[3]

-

Si-CH₃ vibrations: Bands corresponding to the Si-CH₃ symmetric deformation (around 1250 cm⁻¹) and rocking (around 800-840 cm⁻¹) are expected.[3]

-

Si-Phenyl vibrations: A band around 1120 cm⁻¹ is characteristic of the Si-phenyl linkage.[3]

-

Aromatic C-H stretch: Peaks appearing just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks appearing just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methoxydimethylphenylsilane would likely show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is dominated by the loss of stable groups. Key fragments observed include:[4]

-

m/z 151 (Base Peak): Corresponds to the loss of a methyl radical ([M - CH₃]⁺), a very common fragmentation pathway for methylsilanes.[5]

-

m/z 121: Can be attributed to the loss of the methoxy group and a methyl group ([M - OCH₃ - CH₃]⁺) or subsequent fragmentation.

-

m/z 135: Corresponds to the loss of the methoxy group ([M - OCH₃]⁺).

Section 4: Chemical Reactivity and Mechanisms

The primary site of reactivity in methoxydimethylphenylsilane is the silicon-methoxy (Si-OCH₃) bond. This bond is susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.

Hydrolysis and Condensation

The hydrolysis of the methoxy group to a silanol (Si-OH) is the gateway to the compound's utility as a coupling agent and in the formation of polysiloxanes. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Mechanism: The reaction begins with the rapid protonation of the methoxy oxygen, making the methanol a much better leaving group. A water molecule then performs a nucleophilic attack on the silicon center, displacing methanol and forming the protonated silanol, which then deprotonates.

-

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This intermediate then expels a methoxide ion to form the silanol.

The newly formed, reactive silanol (dimethylphenylsilanol) can then undergo condensation with another silanol molecule to form a disiloxane, releasing a molecule of water. This process can continue to form longer polysiloxane chains.

Caption: General workflow for hydrolysis and condensation of methoxydimethylphenylsilane.

Role as a Coupling Agent

Methoxydimethylphenylsilane is utilized as a coupling agent to improve the adhesion between inorganic substrates (like glass or metal oxides) and organic polymers.[2] The process relies on the dual functionality of the molecule after hydrolysis.

-

Hydrolysis: The methoxy group reacts with trace water on the inorganic substrate's surface to form a reactive silanol (Si-OH) group.

-

Bonding to Inorganic Substrate: The silanol group condenses with hydroxyl groups (e.g., M-OH) on the surface of the inorganic material, forming a stable, covalent M-O-Si bond.

-

Interfacing with Organic Matrix: The organic substituents on the silicon atom (the phenyl and methyl groups) are organophilic. They physically entangle with or exhibit van der Waals interactions with the organic polymer matrix, creating a strong interface between the two dissimilar materials.

Caption: Workflow of methoxydimethylphenylsilane as a coupling agent.

Section 5: Synthesis Methodology

General Experimental Protocol: Methanolysis with a Base

This protocol is a representative example based on established chemical principles. Researchers should conduct their own literature search for specific applications and optimize conditions accordingly.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagents: Chlorodimethylphenylsilane (1.0 eq) and a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) are charged into the flask. A solution of anhydrous methanol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in the same solvent is prepared and loaded into the dropping funnel.

-

Reaction: The flask is cooled in an ice bath. The methanol/base solution is added dropwise to the stirred solution of the chlorosilane over 30-60 minutes. A precipitate (e.g., triethylammonium chloride) will form.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The precipitate is removed by filtration under inert atmosphere.

-

Isolation: The solvent is removed from the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure methoxydimethylphenylsilane.

Section 6: Applications in Research and Development

-

Materials Science: It serves as a key intermediate in the synthesis of silicone resins and polymers.[6] Its application is prominent in producing coatings and adhesives, where it enhances water repellency and durability.[2][6] As a surface treatment agent, it modifies surfaces to improve their resistance to moisture and environmental degradation.[2]

-

Organic Synthesis: The dimethylphenylsilyl (DMPS) group can be used as a protecting group for alcohols. While less common than other silyl ethers (like TMS or TBDMS), it offers different steric and electronic properties, potentially allowing for selective deprotection under specific conditions.

-

Composite Materials: As detailed in Section 4.2, it is a crucial coupling agent for creating robust composite materials by bridging the interface between organic polymers and inorganic fillers.[2][6]

Section 7: Safety and Handling

Methoxydimethylphenylsilane is a flammable liquid and is classified as a skin and eye irritant.[7][8] It is also moisture-sensitive, and contact with water will lead to hydrolysis, releasing methanol.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and chemical-resistant gloves.[7] Work in a well-ventilated area or a chemical fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4][8] Handle under an inert atmosphere to prevent degradation from moisture.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Move to fresh air.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[7]

-

-

Disposal: Waste should be assigned by the user based on the application and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[7]

Section 8: References

-

Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - Methoxydimethylphenylsilane. --INVALID-LINK--

-

ChemBK. (2024, April 10). Phenyl(methoxy)dimethylsilane. --INVALID-LINK--

-

National Institutes of Health, PubChem. Silane, methoxydimethylphenyl- (CID 140300). --INVALID-LINK--

-

ChemicalBook. (2025, September 27). Silane, methoxydimethylphenyl- - Safety Data Sheet. --INVALID-LINK--

-

TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methoxydimethyl(phenyl)silane. --INVALID-LINK--

-

Smolecule. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7. --INVALID-LINK--

-

National Institutes of Health, PubChem. Silane, methoxydimethylphenyl- (CID 140300) - Spectral Information. --INVALID-LINK--

-

CymitQuimica. CAS 17881-88-8: Methoxydimethylphenyl Silane. --INVALID-LINK--

-

Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. --INVALID-LINK--

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

-

MySkinRecipes. Methoxydimethylphenylsilane. --INVALID-LINK--

References

- 1. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007106459A2 - Improved process for the synthesis and methanolysis of ammonia borane and borazine - Google Patents [patents.google.com]

- 3. CN1451642A - Method for producing methanol and synthetic ammonia - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis of silanol-rich long-life polysilsesquioxane liquids by cosolvent-free hydrolytic polycondensation of organot… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Methoxydimethylphenylsilane

Abstract

Methoxydimethylphenylsilane (MDMPS) is a versatile organosilicon compound with significant applications in organic synthesis, materials science, and surface modification. Its unique structure, featuring a reactive methoxy group and stabilizing dimethylphenylsilyl moiety, makes it a valuable intermediate and coupling agent.[1] This guide provides a comprehensive overview of the principal synthetic routes to MDMPS, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will delve into the prevalent Grignard-based pathway, offering a step-by-step methodology and exploring the causality behind experimental choices. An alternative two-step synthesis via methanolysis of the corresponding chlorosilane is also presented. The document concludes with best practices for purification, characterization, and safe handling, aiming to equip researchers and development professionals with the knowledge to confidently and efficiently synthesize this important compound.

Introduction: The Utility of Methoxydimethylphenylsilane

Organosilanes are a cornerstone of modern chemistry, acting as protecting groups, synthetic intermediates, and precursors to advanced materials like silicones.[2][3] Methoxydimethylphenylsilane (CAS 17881-88-8) holds a distinct position within this class. The phenyl group imparts thermal stability and unique electronic properties, while the two methyl groups offer a balance of steric accessibility. Crucially, the silicon-methoxy bond provides a controlled reactive site.

This methoxy group can undergo hydrolysis and subsequent condensation reactions, a property that is exploited in the formation of cross-linked polymer matrices and in sol-gel processes.[1][4] Consequently, MDMPS is frequently employed as a:

-

Coupling Agent: It enhances the adhesion and compatibility between organic polymers and inorganic substrates, such as glass or metals, finding use in advanced composites, adhesives, and sealants.[1][5]

-

Surface Modifier: Used to create water-repellent (hydrophobic) and durable coatings.[5]

-

Synthetic Intermediate: The methoxy group can be readily displaced by other nucleophiles, or the entire silyl group can be used to protect alcohols in multi-step organic syntheses.[2]

Understanding the efficient synthesis of this compound is therefore of paramount importance for professionals in drug development, materials science, and synthetic chemistry.

Strategic Approaches to Synthesis

The formation of the silicon-phenyl and silicon-methoxy bonds is central to any synthesis of MDMPS. Two primary, industrially and academically relevant strategies dominate the landscape:

-

The Grignard Pathway: This classic organometallic approach involves the formation of a silicon-carbon bond by reacting a chlorosilane precursor with a phenyl Grignard reagent. This is often the most direct route for creating the core phenyl-dimethylsilyl framework.

-

The Methanolysis Pathway: This method starts with a pre-formed chlorodimethylphenylsilane and substitutes the chloro group with a methoxy group by reacting it with methanol. This is an effective two-step alternative.

This guide will focus on the Grignard pathway as the primary method due to its common use and instructive nature, followed by a detailed protocol for the methanolysis route.

Featured Synthesis: The Grignard Pathway from Dichlorodimethylsilane

This method constructs the molecule by first forming the Si-Phenyl bond via nucleophilic substitution. The causality behind this choice is rooted in the high reactivity of Grignard reagents towards chlorosilanes, which provides a reliable method for C-Si bond formation.[3][6] The subsequent reaction with methanol then forms the final product.

Principle and Mechanism

The synthesis proceeds in two key stages:

-

Formation of Chlorodimethylphenylsilane: Phenylmagnesium bromide (a Grignard reagent) acts as a potent nucleophile. The electron-rich phenyl group attacks the electrophilic silicon atom of dichlorodimethylsilane. One of the chlorine atoms is displaced as a chloride ion, which complexes with the magnesium bromide, forming the Si-C bond.

-

Methanolysis: The resulting chlorodimethylphenylsilane is then reacted with methanol. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Workflow Diagram

The overall process can be visualized as a logical sequence of operations, each with a specific purpose.

Caption: Workflow for the one-pot Grignard synthesis of methoxydimethylphenylsilane.

Detailed Step-by-Step Protocol

This protocol is a representative procedure and should be adapted and scaled according to laboratory safety standards and equipment.

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (100 mmol scale) | Notes |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 12.91 g (10.8 mL) | Highly moisture sensitive, corrosive. |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 100 mL of 1.0 M solution in THF | Commercially available or freshly prepared. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | Must be dry. Used as solvent.[6] |

| Anhydrous Methanol | CH₃OH | 32.04 | 4.81 g (6.1 mL, 150 mmol) | Excess to ensure complete reaction. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.14 g (16.7 mL, 120 mmol) | HCl scavenger. Must be dry. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | For quenching. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

Procedure:

-

Reactor Setup: A 500 mL three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with an argon/nitrogen inlet, and a thermometer. The system is purged with inert gas.

-

Initial Charge: Charge the flask with dichlorodimethylphenylsilane (100 mmol) and 100 mL of anhydrous THF. Cool the mixture to 0°C in an ice bath.

-

Causality: Using "reverse addition" (adding Grignard to the chlorosilane) and a low temperature minimizes the formation of the double-addition byproduct, diphenyldimethylsilane, by keeping the Grignard reagent as the limiting reagent locally.[3]

-

-

Grignard Addition: Add the 1.0 M solution of phenylmagnesium bromide (100 mmol) to the dropping funnel. Add the Grignard solution dropwise to the stirred silane solution over ~1 hour, maintaining the internal temperature below 5°C.

-

First Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete formation of the intermediate, chlorodimethylphenylsilane.

-

Methanolysis Step: Cool the mixture back down to 0°C. In a separate dry flask, mix anhydrous methanol (150 mmol) and triethylamine (120 mmol) with 50 mL of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

Causality: Triethylamine is a non-nucleophilic organic base. It efficiently scavenges the HCl generated during methanolysis, forming triethylammonium chloride, a salt that will precipitate and can be easily filtered. This prevents potential acid-catalyzed side reactions.

-

-

Second Reaction & Workup: After addition, allow the mixture to stir at room temperature for 1 hour. A white precipitate (MgCl₂ and Et₃N·HCl) will form.

-

Quenching & Filtration: Slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous ammonium chloride solution with stirring. Filter the mixture through a pad of Celite to remove the precipitated salts.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the solution using a rotary evaporator.

Purification and Characterization

The crude product is purified by fractional distillation under reduced pressure.

Purification Data:

| Parameter | Value | Rationale |

| Boiling Point | ~188-190 °C | At atmospheric pressure. |

| Reduced Pressure BP | ~75-77 °C @ 15 mmHg | Lower temperature prevents degradation. |

| Expected Yield | 70-85% | Typical for this procedure. |

Characterization Data:

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~7.6 (m, 2H, ortho-Ph), δ ~7.4 (m, 3H, meta/para-Ph), δ ~3.5 (s, 3H, -OCH₃), δ ~0.4 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~138 (ipso-Ph), δ ~133 (ortho-Ph), δ ~129 (para-Ph), δ ~128 (meta-Ph), δ ~50 (-OCH₃), δ -3 (-Si(CH₃)₂) |

| FT-IR (neat) | ν ~3070 (Ar C-H), ~2960 (Alkyl C-H), ~1250 (Si-CH₃), ~1090 (Si-O-C), ~830 (Si-C) cm⁻¹ |

Alternative Synthesis: Methanolysis of Chlorodimethylphenylsilane

For laboratories where chlorodimethylphenylsilane is a readily available starting material, a direct methanolysis is the most straightforward approach.[7]

Principle

This reaction is a direct nucleophilic substitution at the silicon center. Methanol attacks the electrophilic silicon of chlorodimethylphenylsilane (CAS 768-33-2), displacing the chloride. As in the Grignard route, a base is required to neutralize the HCl byproduct and drive the reaction to completion.[8]

Reaction Diagram

References

- 1. CAS 17881-88-8: Methoxydimethylphenyl Silane | CymitQuimica [cymitquimica.com]

- 2. thermofishersci.in [thermofishersci.in]

- 3. gelest.com [gelest.com]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methoxydimethylphenylsilane: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of methoxydimethylphenylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights into its synthesis, reactivity, and application, with a focus on the underlying chemical principles that govern its utility in complex molecular synthesis.

Core Identifiers and Physicochemical Properties

Methoxydimethylphenylsilane is a key reagent in synthetic chemistry, valued for its specific reactivity and stability. Accurate identification is paramount for regulatory compliance and reproducible experimentation.

The compound is primarily identified by its CAS number: 17881-88-8 .[1] A comprehensive list of its identifiers is provided below for unambiguous characterization.

Table 1: Identifiers for Methoxydimethylphenylsilane

| Identifier Type | Value | Source |

| CAS Number | 17881-88-8 | ChemIDplus, ECHA, etc.[1] |

| IUPAC Name | methoxy-dimethyl-phenylsilane | PubChem[1] |

| Molecular Formula | C₉H₁₄OSi | PubChem[1] |

| InChI | InChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | PubChem[1] |

| InChIKey | REQXNMOSXYEQLM-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CO--INVALID-LINK--(C)C1=CC=CC=C1 | PubChem[1] |

| EC Number | 681-033-3 | ECHA[1] |

| Synonyms | Dimethylphenylmethoxysilane, (Methoxydimethylsilyl)benzene, Phenyl dimethyl methoxysilane | PubChem, ChemBK[1][2] |

The physical and chemical properties of methoxydimethylphenylsilane dictate its handling, reaction conditions, and purification methods. It is a colorless liquid, sensitive to moisture due to the reactivity of the methoxy-silicon bond.

Table 2: Physicochemical Properties of Methoxydimethylphenylsilane

| Property | Value | Source |

| Molecular Weight | 166.29 g/mol | PubChem[1] |

| Boiling Point | 82 °C at 28 mmHg | ChemBK[2] |

| Density | 0.91 g/cm³ | ChemBK[2] |

| Flash Point | 82 °C at 28 mmHg | ChemicalBook[3] |

| Refractive Index | 1.4850 to 1.4890 | ChemBK[2] |

| Sensitivity | Moisture Sensitive | ChemBK[2] |

Synthesis and Mechanistic Considerations

The most common and direct laboratory-scale synthesis of methoxydimethylphenylsilane involves the nucleophilic substitution of chlorodimethylphenylsilane with a methoxide source, typically sodium methoxide. This reaction is a straightforward and high-yielding procedure.

Causality of Experimental Choices:

-

Starting Material: Chlorodimethylphenylsilane is the logical precursor due to the high lability of the silicon-chlorine bond, which is readily displaced by nucleophiles.

-

Reagent: Sodium methoxide provides a potent, unhindered methoxide nucleophile. Its use necessitates an anhydrous solvent to prevent competitive hydrolysis of the starting material and product.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are ideal. They are unreactive towards the reagents and readily dissolve the organosilane starting material.

-

Temperature: The reaction is typically performed at low to ambient temperatures to control the exothermicity and minimize potential side reactions.

Caption: Workflow for the synthesis of methoxydimethylphenylsilane.

Experimental Protocol: Synthesis of Methoxydimethylphenylsilane

This protocol is a self-validating system, adapted from established procedures for nucleophilic substitution at silicon. Each step includes checks to ensure the reaction is proceeding as expected.

-

Preparation (Inert Atmosphere):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Charge the flask with sodium methoxide (1.1 equivalents) and anhydrous THF. Begin stirring to form a slurry.

-

Rationale: An inert, anhydrous environment is critical to prevent hydrolysis of the chlorosilane and the methoxide salt.

-

-

Reaction:

-

Dissolve chlorodimethylphenylsilane (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the chlorodimethylphenylsilane solution dropwise to the stirred sodium methoxide slurry over 30-60 minutes.

-

Self-Validation: A mild exotherm and the formation of a white precipitate (NaCl) indicate the reaction is proceeding.

-

-

Completion and Quenching:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting chlorosilane is consumed.

-

Once complete, cautiously quench the reaction by adding it to a separatory funnel containing cold, saturated aqueous ammonium chloride solution.

-

Rationale: The aqueous quench dissolves the NaCl byproduct and neutralizes any unreacted sodium methoxide.

-

-

Workup and Purification:

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure methoxydimethylphenylsilane.

-

Self-Validation: The final product should be a clear, colorless liquid with a boiling point consistent with the literature value. Purity should be confirmed by GC-MS and NMR.

-

Reactivity and Applications in Drug Development

The utility of methoxydimethylphenylsilane in advanced synthesis, particularly in pharmaceutical development, stems from its role as a precursor to a robust silyl ether protecting group.

Mechanism of Action: Hydroxyl Protection

The primary application is the protection of hydroxyl groups in alcohols and phenols.[3][4][5] The dimethylphenylsilyl (DMPS) group offers a unique stability profile compared to other common silyl ethers.

Caption: General mechanism for hydroxyl protection using methoxydimethylphenylsilane.

The reaction involves the activation of the alcohol by a base (like imidazole) to form an alkoxide, which then attacks the silicon atom, displacing the methoxy group. The phenyl group on the silicon atom provides steric bulk and electronic effects that influence the stability of the resulting silyl ether, making it more robust than a simple trimethylsilyl (TMS) ether but often more readily cleaved than a tert-butyldimethylsilyl (TBDMS) ether. This tunable stability is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs), where selective protection and deprotection are required.[3]

Field-Proven Insights for Drug Development:

In the synthesis of complex molecules, such as natural products or APIs, multiple hydroxyl groups with different reactivities are often present.[6][7] The choice of a dimethylphenylsilyl protecting group allows chemists to:

-

Mask Reactivity: Prevent an alcohol from participating in undesired reactions (e.g., oxidation, acylation) while other parts of the molecule are being modified.[5]

-

Enhance Solubility: Increase the lipophilicity of a polar intermediate, improving its solubility in organic solvents used in subsequent reaction steps.

-

Enable Specific Transformations: The steric bulk of the DMPS group can direct the stereochemical outcome of nearby reactions.

-

Orthogonal Deprotection: The DMPS group can often be removed under conditions that do not affect other protecting groups (e.g., benzyl ethers, esters), a key strategy in convergent synthesis.

While specific, publicly available examples of methoxydimethylphenylsilane in the synthesis of a marketed drug are proprietary, its utility is analogous to other phenyl-substituted silyl chlorides used extensively in process chemistry for API manufacturing.[3] Its role is to provide a stable, yet readily cleavable, protecting group for hydroxyl functionalities during the construction of complex molecular architectures.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of methoxydimethylphenylsilane before its use in sensitive synthetic applications.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary method for assessing purity and identifying volatile impurities.

-

Sample Preparation:

-

Instrumentation and Conditions:

-

GC Column: A non-polar column (e.g., DB-5ms, HP-5MS) is suitable for this analyte.

-

Injector: Split/splitless injector, typically at 250 °C. A 1 µL injection volume is standard.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

-

-

Data Analysis:

-

The retention time of the main peak should be consistent.

-

The mass spectrum should show a characteristic fragmentation pattern, with prominent ions corresponding to the loss of a methyl group (M-15) and a methoxy group (M-31). The molecular ion peak (M+) may be of low intensity.

-

Protocol 2: Quantitative NMR (qNMR) for Purity Assay

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte itself.

-

Sample Preparation:

-

Accurately weigh a known amount of methoxydimethylphenylsilane into an NMR tube.

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same NMR tube. The standard must have peaks that do not overlap with the analyte peaks.

-

Add a known volume of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.

-

-

NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR (e.g., 400 MHz or higher) is recommended.

-

Pulse Sequence: A standard 1D proton experiment.

-

Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

-

-

Data Processing and Calculation:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methoxy protons or the silicon-methyl protons) and a peak for the internal standard.

-

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P_std = Purity of the standard

-

Safety, Handling, and Disposal

Methoxydimethylphenylsilane is a flammable liquid and an irritant. Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Source: Multiple Safety Data Sheets[1][2]

Handling and Storage Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] Keep away from heat, sparks, and open flames.[2]

-

Spill Management: In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1]

Disposal:

-

Waste material is considered hazardous.

-

Disposal must be carried out by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[1][2]

-

Do not discharge into drains or the environment.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. zmsilane.com [zmsilane.com]

- 4. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Total Synthesis of C-O Natural Products [organic-chemistry.org]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

physical and chemical properties of methoxydimethylphenylsilane

An In-Depth Technical Guide to Methoxydimethylphenylsilane: Properties, Reactivity, and Applications

Introduction

Methoxydimethylphenylsilane (MDMPS), identified by CAS number 17881-88-8, is an organosilicon compound featuring a silicon atom bonded to a methoxy group, two methyl groups, and a phenyl group.[1][2] This structure imparts a unique combination of organic and inorganic characteristics, making it a versatile reagent and precursor in materials science and chemical synthesis. As a colorless liquid with a distinctive odor, it is soluble in common organic solvents like alcohols and ethers.[1] Its primary significance lies in the reactivity of the silicon-methoxy bond, which is susceptible to hydrolysis. This reaction is the foundation for its use as a coupling agent, a component in coatings and sealants, and a building block for more complex silicone polymers.[3] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and safe handling protocols for researchers and professionals in chemistry and drug development.

Physical and Spectroscopic Properties

The physical characteristics of methoxydimethylphenylsilane are fundamental to its handling, storage, and application. These properties are summarized in the table below.

Table 1: Physical Properties of Methoxydimethylphenylsilane

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄OSi | [1][2][4] |

| Molecular Weight | 166.29 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | 0.91 g/cm³ | [1] |

| Boiling Point | 82°C at 28 mmHg | [1] |

| Flash Point | 82°C at 28 mmHg | [1] |

| Refractive Index | 1.4850 to 1.4890 | [1] |

| Vapor Pressure | 0.858 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, hydrocarbons) | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of methoxydimethylphenylsilane.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methoxy (Si-OCH₃) protons, a singlet for the two methyl (Si-CH₃) protons, and multiplets for the protons on the phenyl (C₆H₅) ring. The methoxy protons typically appear around 3.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the methoxy carbon, the methyl carbons attached to silicon, and the distinct carbons of the phenyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include Si-O-C stretching, Si-CH₃ vibrations, and characteristic peaks for the aromatic phenyl group.

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. The molecular ion peak would be observed at an m/z corresponding to the molecular weight (166.29).[2] Common fragmentation patterns for organosilanes would also be present.[2]

Chemical Properties and Reactivity

The chemistry of methoxydimethylphenylsilane is dominated by the reactivity of the Si-O bond.

Hydrolysis and Condensation

The most significant chemical transformation for methoxydimethylphenylsilane is its hydrolysis, followed by condensation. This two-step process is fundamental to its application in forming polysiloxane networks and as a surface modifier.

-

Hydrolysis: In the presence of water, the methoxy group (CH₃O-) is cleaved from the silicon atom and replaced by a hydroxyl group (-OH), forming dimethylphenylsilanol and methanol as a byproduct. This reaction can be catalyzed by acids or bases.[5][6][7] The rate of hydrolysis is influenced by factors such as pH, with the lowest rate observed around neutral pH.[5][8]

-

Condensation: The newly formed, reactive silanol groups can then condense with each other. In this step, two silanol molecules react to form a stable silicon-oxygen-silicon (siloxane) bond, releasing a molecule of water. This process leads to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.[3][5]

The overall workflow from the monomer to a condensed siloxane dimer is illustrated below.

Caption: Hydrolysis of the methoxy group to a silanol, followed by condensation to form a siloxane bond.

Stability

Methoxydimethylphenylsilane is sensitive to moisture due to its propensity for hydrolysis.[1] Therefore, it must be stored under an inert atmosphere to prevent premature reaction and degradation.[1] It is also classified as a flammable liquid and should be kept away from heat and ignition sources.[9][10]

Synthesis and Experimental Protocols

General Synthesis Route

A common method for synthesizing tetraorganosilanes involves the nucleophilic substitution of chlorosilanes with organometallic reagents, such as Grignard reagents.[11] Methoxydimethylphenylsilane can be prepared via a two-step process starting from dichlorodimethylsilane.

-

Phenylation: Dichlorodimethylsilane is reacted with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to replace one of the chlorine atoms with a phenyl group, yielding chlorodimethylphenylsilane.

-

Methoxylation: The resulting chlorodimethylphenylsilane is then reacted with methanol, often in the presence of a base (like a tertiary amine) to neutralize the HCl byproduct, to substitute the remaining chlorine atom with a methoxy group.

The diagram below outlines this synthetic pathway.

Caption: A two-step synthesis of methoxydimethylphenylsilane from dichlorodimethylsilane.

Protocol: Hydrolysis Monitoring via ¹H NMR

This protocol describes a method to monitor the hydrolysis of methoxydimethylphenylsilane in a controlled aqueous environment.

Objective: To observe the disappearance of the methoxy signal and the appearance of the methanol signal over time.

Materials:

-

Methoxydimethylphenylsilane

-

Deuterated water (D₂O) with a known pH buffer (e.g., acetate buffer for acidic conditions)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare the Reaction Mixture: In an NMR tube, add a carefully measured amount of the D₂O buffer solution. The use of D₂O is essential for NMR analysis as it is "invisible" in the proton spectrum.

-

Initiate the Reaction: Add a small, precise amount of methoxydimethylphenylsilane to the NMR tube. Cap the tube tightly and shake vigorously to ensure mixing.

-

Acquire Initial Spectrum: Immediately place the tube in the NMR spectrometer and acquire the first ¹H NMR spectrum (t=0). Note the integration of the methoxy peak from the reactant (around 3.6 ppm) and the absence of a methanol peak (around 3.4 ppm).

-

Time-Course Monitoring: Acquire subsequent spectra at regular intervals (e.g., every 15 minutes, 30 minutes, 1 hour, etc.), depending on the expected reaction rate.

-

Data Analysis: For each spectrum, integrate the peak corresponding to the reactant's methoxy group and the peak for the methanol byproduct. Plot the relative integrals as a function of time to determine the reaction kinetics. The decrease in the reactant's signal and the corresponding increase in the product's signal provide a direct measure of the hydrolysis rate under the chosen conditions.[12]

Applications in Research and Drug Development

While not a therapeutic agent itself, the unique chemical properties of methoxydimethylphenylsilane make it a valuable tool in contexts relevant to drug development and materials science.

-

Coupling Agent and Surface Modification: It is widely used to improve the adhesion between inorganic materials (like glass or metals) and organic polymers.[3] This is critical in the development of advanced composite materials, which may be used in medical devices or diagnostic equipment. The silane hydrolyzes to form silanols that can bond to surface hydroxyl groups on the inorganic substrate, while the phenyl group provides a hydrophobic, organophilic interface for bonding with a polymer matrix.[3]

-

Precursor to Silicone Polymers: It serves as a monomer or a chain terminator in the synthesis of specialized silicone polymers (polysiloxanes). The properties of the final polymer can be tuned by controlling the incorporation of such functionalized silanes. These polymers are known for their biocompatibility and are used in a wide range of medical applications.

-

Component in Coatings and Sealants: Due to its ability to form durable, cross-linked siloxane networks upon hydrolysis, it is used in the formulation of protective coatings and sealants.[3]

-

Role in Drug Development: In the broader context of model-informed drug development (MIDD), materials like those derived from methoxydimethylphenylsilane could play a role in creating novel drug delivery systems.[13] For example, functionalized silica nanoparticles for targeted drug delivery can be prepared using silane chemistry to modify their surface properties, enhancing stability and controlling drug release kinetics.

Safety and Handling

Methoxydimethylphenylsilane is a chemical that requires careful handling to ensure safety.

-

Hazards: It is a flammable liquid and vapor.[2][9] It causes skin and eye irritation.[1][2][9] Inhalation of high concentrations of vapor may cause dizziness, headaches, and nausea.[10]

-

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][14]

-

Keep away from open flames, sparks, and other sources of ignition.[9][10] Use explosion-proof equipment.[9]

-

Avoid contact with skin, eyes, and clothing.[14] In case of contact, rinse the affected area immediately and thoroughly with water.[10][15]

-

Avoid ingestion and inhalation.[14]

-

-

Storage Conditions:

References

- 1. chembk.com [chembk.com]

- 2. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17881-88-8: Methoxydimethylphenyl Silane | CymitQuimica [cymitquimica.com]

- 4. Methoxydimethyl(phenyl)silane | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]

- 7. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 8. afinitica.com [afinitica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Silane, methoxydimethylphenyl- - Safety Data Sheet [chemicalbook.com]

methoxydimethylphenylsilane molecular formula and weight

An In-depth Technical Guide to Methoxydimethylphenylsilane: Synthesis, Characterization, and Pharmaceutical Applications

Abstract

Methoxydimethylphenylsilane (C₉H₁₄OSi) is a versatile organosilicon compound whose utility in advanced materials science, organic synthesis, and particularly in the pharmaceutical and drug development sectors, is predicated on the unique reactivity of its silicon-methoxy bond. This guide provides an in-depth exploration of its fundamental properties, a detailed methodology for its synthesis via Grignard reaction, comprehensive protocols for its analytical characterization, and a focused discussion on its applications as a critical enabling material in modern drug delivery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible understanding for researchers and scientists.

Core Molecular Profile

Methoxydimethylphenylsilane is a colorless to light yellow liquid characterized by its phenyl and methoxy functional groups attached to a central silicon atom.[1][2] This structure provides a unique combination of organic compatibility, conferred by the phenyl and methyl groups, and a reactive site for hydrolysis and condensation at the methoxy position.[2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄OSi | [3][4][5] |

| Molecular Weight | 166.29 g/mol | [3][5] |

| IUPAC Name | methoxy(dimethyl)(phenyl)silane | [3] |

| CAS Number | 17881-88-8 | [1][3][4][5] |

| Density | 0.91 g/cm³ | [4] |

| Boiling Point | 82°C @ 28 mmHg | [4] |

| Synonyms | Dimethylphenylmethoxysilane, Phenyl(methoxy)dimethylsilane | [2][3][4][5] |

| Key Feature | Moisture-sensitive; the methoxy group readily hydrolyzes. | [4] |

Synthesis and Purification: A Grignard Approach

The most common and reliable method for synthesizing tetraorganosilanes with aryl groups is the nucleophilic substitution of a chlorosilane precursor with an organometallic reagent, such as a Grignard reagent.[6] This approach offers high yields and specificity. The synthesis of methoxydimethylphenylsilane is achieved by reacting chlorodimethylmethoxysilane with phenylmagnesium bromide.

Causality of Experimental Design

-

Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. They react violently with protic solvents like water. Therefore, the entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents (e.g., THF) to prevent quenching the reagent and reducing the yield.

-

Inert Atmosphere: To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

-

Exothermic Reaction Control: The reaction between the Grignard reagent and the chlorosilane is exothermic. Adding the Grignard reagent dropwise to a cooled solution of the chlorosilane allows for precise temperature control, preventing unwanted side reactions and ensuring safety.[6]

-

Workup Procedure: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates and neutralizes the magnesium alkoxide byproducts, forming water-soluble salts that can be easily removed during the aqueous extraction phase. Using a weak acid like NH₄Cl is preferable to strong acids, which could potentially cleave the newly formed Si-C or Si-O-C bonds.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methoxydimethylphenylsilane.

Step-by-Step Synthesis Protocol

-

Preparation: Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.

-

Reagent Addition: Under a positive pressure of argon, charge the flask with chlorodimethylmethoxysilane (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0°C using an ice/water bath.

-

Grignard Reaction: Add a solution of phenylmagnesium bromide (1.1 eq, typically 1.0 M in THF) to the dropping funnel. Add the Grignard solution dropwise to the stirred chlorosilane solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.[6]

-

Quenching: Cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure methoxydimethylphenylsilane.

Core Reactivity: The Hydrolysis-Condensation Mechanism

The primary utility of methoxydimethylphenylsilane as a coupling agent and surface modifier stems from the reactivity of the silicon-methoxy (Si-OCH₃) bond. This bond undergoes a two-step hydrolysis and condensation process, which is the foundation for forming stable siloxane (Si-O-Si) networks.[7]

-

Hydrolysis: In the presence of water, the methoxy group is hydrolyzed to form a reactive silanol group (Si-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[5][8] The rate of hydrolysis is dependent on pH, water concentration, and solvent.[8][9]

-

Condensation: The newly formed, reactive silanol groups condense with other silanols or with hydroxyl groups on a substrate surface (like silica or metal oxides). This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water.[7]

This mechanism allows the molecule to act as a "chemical bridge," covalently bonding inorganic substrates (via the siloxane bond) to organic materials or polymers (via the phenyl group).[10]

Caption: The two-step hydrolysis and condensation reaction of alkoxysilanes.

Analytical Characterization Protocols

Verifying the identity, purity, and reactivity of the synthesized methoxydimethylphenylsilane is critical. A combination of spectroscopic techniques is employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups and to monitor the hydrolysis/condensation process.

-

Protocol:

-

Acquire a background spectrum of the empty sample holder (e.g., salt plates for neat liquid).

-

Apply a thin film of the purified methoxydimethylphenylsilane liquid to the salt plates and acquire the sample spectrum.

-

To monitor hydrolysis, expose the sample to moisture over time and acquire spectra at various intervals.

-

-

Data Interpretation & Causality:

-

Successful Synthesis: The spectrum of the pure product should show characteristic bands for the Si-phenyl group (approx. 1120 cm⁻¹ and sharp peaks between 760-690 cm⁻¹), Si-O-C stretching from the methoxy group (a strong band around 1080 cm⁻¹), and C-H stretches from the methyl and phenyl groups (2800-3100 cm⁻¹).[2][11]

-

Monitoring Hydrolysis: Upon exposure to water, the intensity of the Si-O-C band (~1080 cm⁻¹) will decrease, while a broad absorption band for the Si-OH group will appear around 3690 cm⁻¹ (for free silanols) and 950-810 cm⁻¹.[2] As condensation proceeds, a new, strong, and broad band corresponding to the Si-O-Si siloxane linkage will emerge between 1130-1000 cm⁻¹.[2][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is the primary method for confirming the exact molecular structure and assessing purity.

-

Protocol:

-

Dissolve a small sample (~10-20 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Data Interpretation & Causality:

-

¹H NMR: Expect distinct signals corresponding to the different proton environments. The methyl protons on silicon (Si-CH₃) will appear as a sharp singlet in the upfield region (typically 0.2-0.5 ppm). The methoxy protons (O-CH₃) will be a singlet around 3.5 ppm.[13] The phenyl protons will appear as a multiplet in the aromatic region (7.3-7.6 ppm). Integration of these peaks should correspond to a 6:3:5 ratio.

-

¹³C NMR: Expect signals for the Si-CH₃ carbons (typically -5 to 0 ppm), the O-CH₃ carbon (~50 ppm), and the aromatic carbons of the phenyl ring (128-138 ppm).[14] The absence of signals corresponding to the starting chlorosilane confirms reaction completion.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for assessing the purity of the volatile silane product and identifying any byproducts.

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile, anhydrous solvent like dichloromethane.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Use an oven temperature program that starts below the solvent's boiling point and ramps up to elute the product.

-

The mass spectrometer, typically using electron ionization (EI), will fragment the eluted compound, providing a characteristic mass spectrum.

-

-

Data Interpretation & Causality:

-

Purity Assessment: A pure sample will show a single major peak in the gas chromatogram.

-

Mass Spectrum: While the molecular ion peak (m/z = 166) may be weak or absent, a prominent peak at m/z = 151, corresponding to the loss of a methyl group ([M-15]⁺), is typically observed and is highly characteristic of dimethylsilyl compounds.[15] Other fragments will correspond to the phenyl and methoxy components.

-

Field-Proven Insight: A critical consideration is the inherent reactivity of the silane. The presence of trace moisture in the GC system or solvent can lead to on-column hydrolysis and polymerization, appearing as broader peaks or the detection of siloxane oligomers.[16] This underscores the need for high-quality, anhydrous solvents and a well-maintained GC system.

-

Applications in Pharmaceutical Sciences & Drug Development

Methoxydimethylphenylsilane and related functionalized silanes are not typically active pharmaceutical ingredients (APIs) but serve as indispensable tools in the formulation and development of advanced therapeutic systems.

Coupling Agent for Nanoparticle-Based Drug Delivery

A primary application is the surface functionalization of inorganic nanoparticles (e.g., mesoporous silica, iron oxide) to create sophisticated drug delivery vehicles.[10]

-

Mechanism of Action: The methoxy group of the silane reacts with hydroxyl groups on the nanoparticle surface, forming a stable, covalent Si-O-inorganic bond. This process creates a "monolayer" that effectively changes the surface chemistry of the nanoparticle.[7] The outward-facing phenyl group renders the surface more hydrophobic and compatible with organic polymer coatings or drug molecules.[1][17]

-

Therapeutic Advantage: This surface modification can:

-

Improve Biocompatibility: Reduce the cytotoxicity of inorganic cores by shielding them from direct interaction with cells.[18]

-

Enhance Drug Loading: Modify the surface to have a higher affinity for specific drug molecules, increasing loading capacity.[18]

-

Enable Controlled Release: The silane layer can serve as an anchor point for stimuli-responsive polymers or "gatekeepers" that release a drug payload only in specific environments (e.g., the low pH of a tumor).[3]

-

Cross-Linker in Responsive Hydrogels

Silanes can be incorporated into hydrogel formulations to act as covalent cross-linking agents.

-

Mechanism of Action: During polymerization of the hydrogel, the silane's methoxy groups hydrolyze and co-condense to form a network of Si-O-Si cross-links within the polymer matrix.

-

Therapeutic Advantage: The density of these cross-links can be precisely controlled to tune the hydrogel's properties, such as its swelling ratio, mechanical strength, and degradation rate. This allows for the design of smart materials that release drugs at a predetermined rate or in response to specific physiological triggers.[19]

Role in API Synthesis

In the synthesis of complex organic molecules, including APIs, the dimethylphenylsilyl group can be used as a versatile protecting group for alcohols. It is stable to a wide range of reaction conditions but can be selectively removed when needed. This strategic use allows chemists to perform reactions on other parts of a molecule without affecting a sensitive alcohol functional group.

Safety and Handling

-

Hazards: Methoxydimethylphenylsilane is classified as a flammable liquid and vapor.[20] It causes skin irritation and serious eye irritation.[10] It may be harmful if swallowed or comes into contact with skin.[20]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Handle under an inert atmosphere to prevent reaction with atmospheric moisture.

-

Wash hands thoroughly after handling.[10]

-

-

First Aid:

References

- 1. mdpi.com [mdpi.com]

- 2. gelest.com [gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. afinitica.com [afinitica.com]

- 10. labinsights.nl [labinsights.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The Effect of Silane Coupling Agent on the Texture and Properties of In Situ Synthesized PI/SiO2 Nanocomposite Film - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methoxydimethylphenylsilane: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydimethylphenylsilane (CAS No. 17881-88-8) is a versatile organosilicon compound utilized in a variety of applications within research and development, including its role as a derivatizing agent in gas chromatography and as a precursor in the synthesis of more complex organosilane structures.[1][2][3] Its utility, however, is counterbalanced by a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and hazards associated with methoxydimethylphenylsilane, offering field-proven insights and actionable procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. Methoxydimethylphenylsilane is classified under the Globally Harmonized System (GHS) as a flammable liquid that causes skin and serious eye irritation.[4]

Physicochemical Hazards

Flammability: Methoxydimethylphenylsilane is a flammable liquid and vapor, categorized as GHS Flammable Liquid Category 3.[1][4] Vapors are heavier than air and can travel to a source of ignition and flash back.[5][6] The risk of fire or explosion is significant when handled near open flames, sparks, or other sources of ignition.[4][5]

Toxicological Profile

-

Skin Corrosion/Irritation: The compound is classified as a skin irritant (Category 2).[4] Direct contact can lead to redness, pain, and dermatitis.[5][7]

-

Serious Eye Damage/Eye Irritation: It is also classified as causing serious eye irritation (Category 2A).[4] Contact with the eyes can result in stinging, tearing, redness, swelling, and blurred vision.[7]

-

Acute Toxicity: Some sources suggest it may be harmful if swallowed, in contact with skin, or if inhaled, although this is not a harmonized classification.[1]

-

Chronic Exposure: No information was found regarding the chronic health effects of methoxydimethylphenylsilane.[5]

Environmental Impact

Data on the ecotoxicity of methoxydimethylphenylsilane is largely unavailable.[4] However, it is crucial to prevent its release into the environment, as its effects on aquatic life and other ecosystems are unknown.[8] Proper disposal is paramount to mitigate potential environmental contamination.

GHS Hazard Classification Workflow

Caption: GHS classification pathway for methoxydimethylphenylsilane.

Safe Handling and Storage Procedures

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with methoxydimethylphenylsilane.

Engineering Controls

-

Ventilation: All work with methoxydimethylphenylsilane should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[4][5] Use of explosion-proof electrical equipment is mandatory.[4][9]

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final line of defense against exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[10][11] | To protect against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][10] | To prevent skin contact and subsequent irritation. |

| Skin and Body | Flame-retardant lab coat and closed-toe shoes.[5][11] | To protect against skin contact and in case of a fire. |

| Respiratory | A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[9][11] | To prevent inhalation of vapors. |

Storage Requirements

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][8]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of moisture.[12][13] The material can decompose in the presence of moist air or water.[12]

-

Inert Atmosphere: For long-term storage, keeping the container under an inert gas is recommended to protect from moisture.[4]

Risk Mitigation Workflow

Caption: A workflow for mitigating risks associated with methoxydimethylphenylsilane.

First-Aid and Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First-Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing and shoes immediately.[4] Flush skin with plenty of water for at least 15 minutes.[5] If irritation occurs, seek medical attention.[4] |

| Inhalation | Move the person to fresh air.[4][5] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[5] Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[4] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire.[4][8]

-

Specific Hazards: Vapors may form explosive mixtures with air.[5][6] Containers may explode when heated.[5][14] Hazardous combustion products include carbon oxides and silicon dioxide.[14][15]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Spill, Leak, and Disposal Procedures

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.[4]

-

Ventilate: Ensure adequate ventilation.[8]

-

Eliminate Ignition Sources: Remove all sources of ignition.[8][14]

-

Containment: Prevent the spill from entering drains or waterways.[4][8]

-

Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5][14] Use non-sparking tools.[8]

Waste Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[4]

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[8]

Conclusion

Methoxydimethylphenylsilane is a valuable chemical reagent, but its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers and drug development professionals can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

- 1. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxydimethyl(phenyl)silane | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]